molecular formula C17H15N3O3S B2594725 N'-(4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide CAS No. 851978-04-6

N'-(4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide

Cat. No.: B2594725
CAS No.: 851978-04-6
M. Wt: 341.39
InChI Key: KSFHUHNICWODPW-UHFFFAOYSA-N
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Description

N'-(4-Methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide is a heterocyclic compound featuring a 2,3-dihydro-1,4-benzodioxine core linked via a carbohydrazide bridge to a 4-methyl-1,3-benzothiazole moiety. This structural motif is often associated with enzyme inhibition, particularly in the context of targeting proteases or kinases, as seen in related compounds . The carbohydrazide linkage (-CONHNH-) enhances hydrogen-bonding capacity, which is critical for molecular recognition in biological systems .

Properties

IUPAC Name

N'-(4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-10-3-2-4-14-15(10)18-17(24-14)20-19-16(21)11-5-6-12-13(9-11)23-8-7-22-12/h2-6,9H,7-8H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFHUHNICWODPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide typically involves the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Synthesis of the Benzodioxine Moiety: The benzodioxine ring can be synthesized through the reaction of catechol with an appropriate dihalide under basic conditions.

    Coupling Reaction: The final step involves the coupling of the benzothiazole derivative with the benzodioxine derivative using a hydrazide linkage. This can be facilitated by using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-(4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, particularly at the benzothiazole sulfur atom.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N’-(4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N’-(4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole and benzodioxine moieties can engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related compounds and their distinguishing attributes:

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Biological Activity/Findings Reference
N'-(4-Methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide Benzodioxine + benzothiazole 4-Methyl on benzothiazole; carbohydrazide linker 372.10 (exact mass) Predicted inhibitor of PD-1/PD-L1 interaction
N'-(4,6-Difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide Benzodioxine + difluorobenzothiazole 4,6-Difluoro on benzothiazole 375.31 Enhanced electronic effects for binding
4-[(3-Chloro-6-nitro-1-benzothiophen-2-yl)carbonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinecarbothioamide Benzodioxine + benzothiophene + piperazine Chloro-nitrobenzothiophene; piperazine-thioamide 500.88 Broad-spectrum antimicrobial activity
[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol Benzodioxine + methylphenyl methanol Methanol substituent; no heterocyclic linker 256.29 Scaffold for PD-1/PD-L1 inhibitors
N-[(2Z,4Z)-4-Benzylidene-6-chloro-1,4-dihydropyrido[2,3-d][1,3]thiazin-2-ylidene]benzamide Pyridothiazine + benzamide Chloro and benzylidene groups 405.87 Anticancer activity via DNA intercalation

Key Comparative Insights

Impact of Substituents on Bioactivity The 4-methyl group on the benzothiazole ring in the target compound likely enhances lipophilicity and steric fit in hydrophobic binding pockets, a feature absent in the difluoro analogue . Fluorine substituents, however, improve electronegativity and metabolic stability . Carbohydrazide vs.

Scaffold Flexibility and Activity Retention The [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol scaffold (MW 256.29) demonstrates that even simplified structures retain inhibitory activity against PD-1/PD-L1, suggesting the benzodioxine core is a critical pharmacophore .

Synthetic Accessibility

  • Hydrazide-linked compounds (e.g., target compound) are typically synthesized via condensation of hydrazine derivatives with carboxylic acids, as seen in related triazole-thione syntheses . In contrast, piperazine-thioamide derivatives require multi-step functionalization of benzothiophene precursors .

Biological Selectivity

  • While the target compound and its analogues show promise as inhibitors, lack of selectivity is a common challenge. For example, benzodioxines and benzothiazines often cross-react with structurally similar enzymes (e.g., matriptase-2 vs. other proteases) .

Research Findings and Data

Key Studies on Analogues

  • Scaffold Hopping: Graph neural networks (EGNN models) identified the [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol scaffold as a high-potency PD-1/PD-L1 inhibitor, even without prior training on this motif, highlighting the scaffold's inherent bioactivity .
  • Enzyme Inhibition : Benzodioxine derivatives with electron-withdrawing groups (e.g., nitro, chloro) showed enhanced inhibition of matriptase-2, but with reduced solubility .

Contradictions and Limitations

  • While substituents like fluorine improve binding affinity in vitro , they may complicate pharmacokinetics due to increased metabolic resistance.
  • The carbohydrazide linker, though beneficial for hydrogen bonding, is prone to hydrolysis under acidic conditions, limiting oral bioavailability .

Biological Activity

N'-(4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a benzothiazole moiety linked to a benzodioxine framework, which may contribute to its biological activity. The molecular formula is C14H14N4O3SC_{14}H_{14}N_4O_3S with a molecular weight of approximately 306.35 g/mol. Its physical state is typically solid at room temperature.

Antifungal Activity

Recent studies have highlighted the antifungal potential of compounds related to benzothiazole derivatives. For instance, a study on benzothiazole-based compounds showed significant inhibition against various fungal strains, with some exhibiting EC50 values below 10 μg/mL against Cercospora arachidicola . Although specific data on this compound is limited, the structural similarities suggest a potential for antifungal activity.

Antitubercular Activity

Benzothiazole derivatives have been explored for their antitubercular properties. A review indicated that several synthesized benzothiazole compounds demonstrated moderate to good activity against Mycobacterium tuberculosis . This suggests that this compound may also exhibit similar properties.

The biological activity of benzothiazole derivatives often involves interaction with specific enzymes or receptors. For example, some compounds have been identified as inhibitors of succinate dehydrogenase (SDH), a critical enzyme in fungal metabolism . This mechanism could be relevant for understanding how this compound might exert its effects.

Case Studies

While specific case studies directly involving this compound are scarce, related compounds have shown promising results in various experimental settings:

  • Antifungal Efficacy : A study demonstrated that certain benzothiazole derivatives significantly inhibited fungal growth in vitro and were effective in promoting plant growth by enhancing nitrate reductase activity .
  • Antitubercular Screening : In vitro testing of related compounds revealed effective inhibition against M. tuberculosis, indicating a pathway for further exploration of this compound as a potential antitubercular agent .

Q & A

Q. Q1: What are the standard synthetic routes for preparing N'-(4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide, and how are intermediates characterized?

A1: The synthesis typically involves multi-step protocols:

  • Step 1: Formation of the benzothiazole ring via condensation of 2-aminothiophenol with a substituted aldehyde under acidic conditions .
  • Step 2: Coupling of the benzothiazole intermediate with 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide using carbodiimide-based coupling agents.
  • Characterization: Intermediates are verified via 1H^1H NMR, IR spectroscopy, and mass spectrometry (MS). Purity is assessed via HPLC, with elemental analysis confirming stoichiometry .

Q. Q2: What analytical techniques are critical for confirming the structural integrity of this compound?

A2:

  • NMR Spectroscopy: 1H^1H and 13C^13C NMR identify proton and carbon environments, confirming substitution patterns and regioselectivity.
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight and fragmentation pathways.
  • X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural confirmation .

Advanced Research Questions

Q. Q3: How can reaction conditions be optimized to improve yields in the final coupling step?

A3: Optimization strategies include:

  • Design of Experiments (DoE): Use factorial designs to screen variables (temperature, solvent polarity, catalyst loading). For example, a central composite design (CCD) can model interactions between pH and reaction time .
  • Kinetic Studies: Monitor reaction progress via in-situ techniques like FTIR or Raman spectroscopy to identify rate-limiting steps.
  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while additives like DMAP improve coupling efficiency .

Q. Q4: How do computational methods (e.g., DFT, molecular docking) aid in predicting the biological activity of this compound?

A4:

  • Density Functional Theory (DFT): Calculates electronic properties (HOMO-LUMO gaps, electrostatic potentials) to predict reactivity and stability.
  • Molecular Docking: Simulates binding affinities to biological targets (e.g., enzymes, receptors) using software like AutoDock Vina. For example, docking studies on benzothiazole derivatives have identified potential interactions with kinase domains .
  • Reaction Path Search: Quantum chemical methods (e.g., NEB calculations) map energy profiles for synthetic steps, guiding experimental design .

Q. Q5: How can contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?

A5:

  • Dose-Response Studies: Establish IC50_{50} values across multiple cell lines to differentiate target-specific effects from general cytotoxicity.
  • Mechanistic Profiling: Use transcriptomics or proteomics to identify pathways affected at varying concentrations.
  • Structural-Activity Relationship (SAR) Analysis: Compare analogs to isolate functional groups responsible for divergent activities. For example, fluorinated benzothiazoles often show enhanced membrane permeability but may increase off-target effects .

Q. Q6: What methodologies are employed to assess the compound’s stability under physiological conditions?

A6:

  • pH-Dependent Stability: Incubate the compound in buffers (pH 1.2–7.4) and monitor degradation via HPLC-UV/MS.
  • Thermogravimetric Analysis (TGA): Determines thermal stability and decomposition thresholds.
  • Forced Degradation Studies: Expose the compound to heat, light, and oxidizing agents (e.g., H2_2O2_2) to identify degradation products .

Experimental Design and Data Analysis

Q. Q7: How can statistical design improve the scalability of synthetic protocols?

A7:

  • Response Surface Methodology (RSM): Models non-linear relationships between variables (e.g., reagent stoichiometry, mixing rates) to identify optimal conditions for scale-up.
  • Process Analytical Technology (PAT): Integrate real-time monitoring (e.g., inline NMR) to maintain consistency in large batches.
  • Failure Mode and Effects Analysis (FMEA): Anticipate risks (e.g., exothermic reactions) during pilot-scale production .

Q. Q8: What strategies are used to validate the reproducibility of spectral data across laboratories?

A8:

  • Interlaboratory Studies: Distribute aliquots of the compound to multiple labs for parallel analysis using standardized protocols.
  • Reference Standards: Use certified reference materials (CRMs) to calibrate instruments.
  • Data Sharing Platforms: Upload raw spectral data to repositories like PubChem or ChemSpider for cross-validation .

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